N-(2-aminoethyl)-N-methylbenzamide
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(8-7-11)10(13)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
InChI Key |
AGUGTVMQPNPBDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Benzoyl Derivatives
- Starting Material: Benzoyl chloride or benzoyl derivatives (e.g., benzamide precursors).
- Reagents: Methylamine, aminoethyl compounds, or their derivatives.
- Process: Nucleophilic attack of methylamine or aminoethylamine on benzoyl chloride or activated benzoyl derivatives.
- A patent describes the synthesis of benzamide derivatives via reaction of benzoyl chloride with methylamine in organic solvents, followed by purification steps such as extraction, washing, and recrystallization (see).
- The yield typically ranges from 80% to 92%, depending on reaction conditions and purification efficiency.
- Straightforward and high-yielding.
- Suitable for scale-up.
- Use of organic solvents.
- Potential environmental concerns.
One-Pot Synthesis via Isatoic Anhydride Route
- Starting Material: Isatoic anhydride.
- Reagents: Methylamine, solvents (e.g., solvent A), and catalysts.
- Process: A one-pot reaction where isatoic anhydride reacts with methylamine to produce N-methylbenzamide intermediates, followed by further functionalization to introduce the aminoethyl group.
- A patent (see) details a one-pot synthesis involving isatoic anhydride reacting with methylamine in solvent A at controlled temperatures (~30°C). Post-reaction, the organic phase is extracted to obtain N-methylbenzamide.
- Subsequent reaction with chlorinating agents (e.g., trichloroisocyanuric acid) introduces the dichlorinated or halogenated derivatives, which can be further functionalized to the target compound.
- Simplifies operation by reducing purification steps.
- High yield (~93%) reported.
- Requires precise temperature control.
- Use of chlorinating agents.
Multi-Step Functionalization from Aromatic Precursors
- Step 1: Synthesis of substituted benzoic acids via oxidation or halogenation.
- Step 2: Conversion to amides through carbodiimide-mediated coupling or acyl chlorides.
- Step 3: Introduction of aminoethyl groups via nucleophilic substitution or reductive amination.
- A method (see) involves oxidation of toluene derivatives to benzoic acids, followed by chlorination and methylation steps, culminating in amide formation with methylamine.
- The overall yield can reach 92%, with process optimization reducing environmental impact.
Specific Reaction Conditions and Optimization
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct amidation | Benzoyl chloride + methylamine | Organic solvents (e.g., dichloromethane) | Room temperature to 50°C | 85-92% | High efficiency, solvent-dependent |
| One-pot synthesis | Isatoic anhydride + methylamine + chlorinating agents | Solvent A, temperature ~30°C | 1-2 hours | ~93% | Simplified purification |
| Multi-step | Aromatic acids + chlorinating agents + methylamine | Organic solvents, elevated temperatures | Variable | 92% | Environmentally optimized |
Environmental and Process Considerations
Recent advances focus on reducing organic solvent use, employing aqueous or solvent-free conditions, and minimizing hazardous reagents. For example:
- Aqueous-phase amidation reduces solvent consumption.
- Use of carbodiimide coupling agents (e.g., N,N'-Diisopropylcarbodiimide) with catalytic activators (e.g., 1-hydroxybenzotriazole) enhances coupling efficiency while reducing environmental footprint ().
Summary of Findings
| Aspect | Details | References |
|---|---|---|
| Reaction Type | Amidation, halogenation, nucleophilic substitution | ,, |
| Yield Range | 85% - 93% | ,, |
| Preferred Method | One-pot synthesis via isatoic anhydride route | , |
| Environmental Impact | Emphasis on solvent reduction, aqueous conditions | , |
| Scalability | Suitable for industrial scale with process optimization | , |
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzamide derivatives or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-aminoethyl)-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity or inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2-Hydroxyethyl)benzamide
- Structure: Contains a hydroxyl group instead of an amino group on the ethyl chain.
- Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing aqueous solubility compared to the aminoethyl analog. However, it lacks the basicity and nucleophilic reactivity of the primary amine in N-(2-aminoethyl)-N-methylbenzamide .
- Applications: Primarily used as an intermediate for esterification (e.g., synthesis of N-benzoyl-2-aminoethyl cinnamate) .
N-(2-Azidoethyl)benzamide
- Structure: Substitution of the amino group with an azide (-N₃).
- Properties: The azide group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation. However, it lacks the biological activity against Trypanosoma observed in the aminoethyl derivative .
- Synthesis: Requires azide-containing reagents, differing from the reductive amination used for this compound .
N-(2-Diethylaminoethyl)-2-phenylacetamide
- Structure: Features a diethylaminoethyl group and a phenylacetamide backbone.
- This contrasts with the smaller, more hydrophilic aminoethyl group in this compound .
- Applications : Explored for CNS-targeting drug design due to its lipophilic nature .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Branched 2-hydroxy-1,1-dimethylethyl substituent with a methylbenzamide core.
- Properties: The bulky, branched chain and hydroxyl group create an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. This structural feature is absent in this compound, limiting its utility in catalysis .
Physicochemical Properties
| Property | This compound | N-(2-Hydroxyethyl)benzamide | N-(2-Azidoethyl)benzamide |
|---|---|---|---|
| Water Solubility | Moderate (amine enhances solubility) | High (hydroxyl group) | Low (azide reduces polarity) |
| Basicity (pKa) | ~9.5 (amine) | ~14 (hydroxyl, non-basic) | Non-basic |
| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Sensitive to heat/light |
Q & A
Q. What are the established synthetic methodologies for N-(2-aminoethyl)-N-methylbenzamide, and what reaction conditions optimize yield?
The synthesis typically involves coupling 2-(methylamino)benzoic acid derivatives with ethylenediamine using carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under inert conditions. Key steps include:
- Activation of the carboxylic acid group with DCC to form an active intermediate (e.g., O-acylisourea).
- Nucleophilic attack by the primary amine group of ethylenediamine to form the amide bond.
- Purification via column chromatography or recrystallization. Optimal yields (>70%) are achieved at 0–4°C in anhydrous dichloromethane with a 1.2:1 molar ratio of amine to acid .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H NMR : Peaks at δ 2.8–3.2 ppm (N-methyl and ethylene protons), δ 7.3–7.8 ppm (aromatic protons), and δ 6.5–7.0 ppm (amide NH, if not exchanged).
- 13C NMR : Carbonyl (C=O) at ~168 ppm, aromatic carbons at 120–140 ppm, and methyl groups at 35–45 ppm.
- IR : Strong absorption at ~1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band).
- MS : Molecular ion peak at m/z 193.25 (C₁₀H₁₅N₃O) with fragmentation patterns confirming the aminoethyl and methylamino groups .
Q. What are the primary solubility and stability considerations for handling this compound in vitro?
this compound is polar due to its amide and amine groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies indicate:
- Hydrolysis resistance at neutral pH but susceptibility to alkaline conditions (e.g., pH >10) via nucleophilic attack on the amide carbonyl.
- Degradation above 200°C, as shown by TGA-DSC thermal analysis of similar benzamides .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The methyl group on the benzamide nitrogen introduces steric hindrance, slowing reactions at the carbonyl carbon. Electronic effects from the electron-donating aminoethyl group increase electron density at the amide nitrogen, reducing electrophilicity of the carbonyl. Comparative studies with N-(2-aminoethyl)benzamide (lacking the methyl group) show a 30% lower reaction rate in acylation reactions due to these combined effects .
Q. What strategies resolve contradictions in biological activity data between in vitro and cell-based assays for this compound?
Discrepancies often arise from differences in membrane permeability or metabolic stability. To address this:
Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., enzymes or receptors)?
Molecular docking (using AutoDock Vina or Schrödinger) and MD simulations can:
- Identify key interactions (e.g., hydrogen bonds between the aminoethyl group and Asp/Glu residues).
- Predict binding affinities (ΔG values) for prioritization in SAR studies. For example, simulations of similar benzamides with NMDA receptors revealed critical π-π stacking between the benzamide ring and Tyr residues .
Q. What experimental designs mitigate side reactions (e.g., over-alkylation) during functionalization of the aminoethyl group?
- Use protecting groups (e.g., Boc for amines) during multi-step syntheses.
- Employ mild alkylating agents (e.g., methyl iodide in THF at -78°C).
- Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions at <90% conversion .
Comparative and Mechanistic Questions
Q. How does the hydrolysis mechanism of this compound differ from simpler benzamides (e.g., N-methylbenzamide) under alkaline conditions?
The aminoethyl group acts as an intramolecular catalyst in alkaline hydrolysis:
- The free amine deprotonates water, generating a hydroxide ion that attacks the carbonyl.
- Transition state stabilization via a six-membered ring intermediate reduces activation energy by ~15 kcal/mol compared to N-methylbenzamide .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and what modifications drive these improvements?
- Analog 1 : N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (IC₅₀ = 0.8 µM against T. brucei). Enhancement: Chlorine atoms increase lipophilicity (logP +1.2) and target binding via halogen bonds.
- Analog 2 : N-(2-Aminoethyl)-N-benzyloxybenzamide. Enhancement: Benzyloxy group improves metabolic stability (t₁/₂ increased from 2.1 to 6.3 hours in hepatic microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
